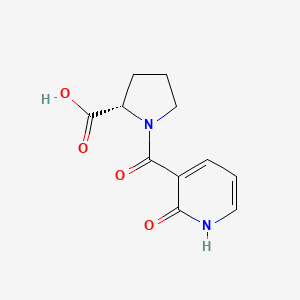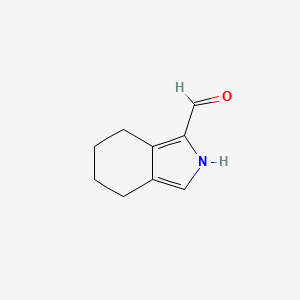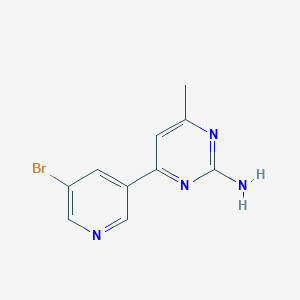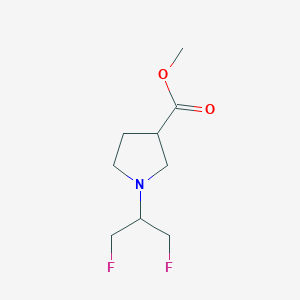![molecular formula C15H18N6 B13101917 N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine CAS No. 64781-66-4](/img/structure/B13101917.png)
N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine: is a heterocyclic compound that belongs to the class of triazolo-triazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine typically involves the construction of the triazolo-triazine core followed by functionalization. One common method involves the reaction of 3-phenyl-1,2,4-triazine with diethylamine and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, diethylamine, methyl iodide.
Major Products
The major products formed from these reactions include various substituted triazolo-triazines, oxides, and reduced derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Thieno[2,3-b]pyridines
- 1,3,4-Thiadiazoles
Uniqueness
N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine is unique due to its specific triazolo-triazine core, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits a broader range of biological activities and can be synthesized using relatively straightforward methods .
Propiedades
Número CAS |
64781-66-4 |
|---|---|
Fórmula molecular |
C15H18N6 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
N,N-diethyl-6-methyl-3-phenyltriazolo[5,1-c][1,2,4]triazin-7-amine |
InChI |
InChI=1S/C15H18N6/c1-4-20(5-2)15-11(3)16-18-14-13(17-19-21(14)15)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
Clave InChI |
CEUXCXXIVUAVKD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(N=NC2=C(N=NN21)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)

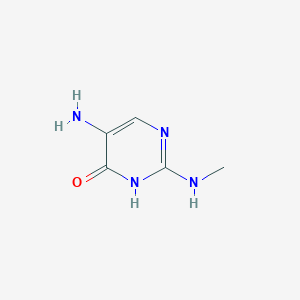
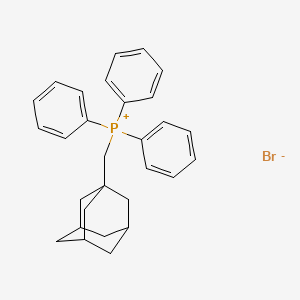
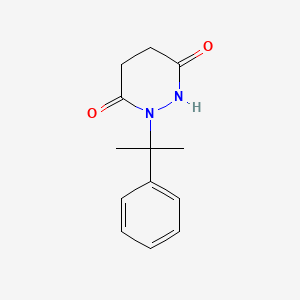
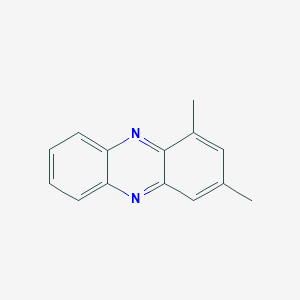
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
